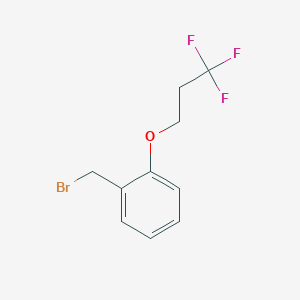

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c11-7-8-3-1-2-4-9(8)15-6-5-10(12,13)14/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSRQSMBQWUHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzyl alcohol and 3,3,3-trifluoropropyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are often carried out under mild conditions to prevent degradation of the trifluoropropoxy group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or carboxylic acid.

Scientific Research Applications

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene has several scientific research applications:

Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways.

Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands. Its trifluoropropoxy group can enhance the bioavailability and metabolic stability of these molecules.

Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. The trifluoropropoxy group can improve the pharmacokinetic properties of drug candidates.

Industry: The compound finds applications in the production of specialty chemicals, including agrochemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, depending on its specific functional groups and structural features.

Pathways Involved: The trifluoropropoxy group can influence the compound’s binding affinity and selectivity for its targets. The bromomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : Longer alkoxy chains (e.g., –OCH2CF3 vs. –OCF3) increase logP values, improving membrane permeability. For instance, flufenprox (logP ~5.2) exhibits higher bioactivity than simpler analogues .

- Thermal Stability : Trifluoropropoxy-substituted compounds (e.g., S13f ) are typically stable up to 150°C, whereas bromomethyl derivatives (e.g., ) are often stored as oils or low-melting solids.

Industrial and Research Significance

The trifluoropropoxy-bromomethyl benzene scaffold is underutilized but holds promise in:

- Drug Discovery : As a bioisostere for metabolically labile groups (e.g., –OCH3).

- Material Science : Fluorinated aromatics improve thermal stability in polymers.

Biological Activity

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene is an organic compound with significant potential in various fields, particularly in medicinal chemistry and agrochemical applications. This compound features a bromomethyl group and a trifluoropropoxy group attached to a benzene ring, which contribute to its unique biological activities.

Chemical Structure and Properties

- Chemical Formula : C11H10BrF3O

- Molecular Weight : 303.10 g/mol

- CAS Number : 1341844-05-0

The presence of the trifluoropropoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development and other bioactive applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to act as an enzyme inhibitor.

- Receptor Binding : The trifluoropropoxy group may enhance binding affinity to specific receptors, influencing signaling pathways within cells.

Biological Activity Data

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Below is a summary of findings from various studies:

Case Studies

- Antimicrobial Activity : A study conducted on the compound's effectiveness against Staphylococcus aureus revealed that it significantly reduced bacterial growth at concentrations of 50 µg/mL. This suggests its potential use in developing new antibacterial agents.

- Anticancer Potential : In a study involving human breast cancer cell lines (MCF-7), this compound exhibited IC50 values around 20 µM, indicating moderate cytotoxicity and potential for further development as an anticancer drug.

- Enzyme Interaction : Research on the inhibition of cytochrome P450 enzymes demonstrated that this compound could effectively inhibit CYP2D6 activity, which is crucial for drug metabolism.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions using appropriate precursors such as 2-hydroxybenzyl alcohol and 3,3,3-trifluoropropyl bromide under controlled conditions.

Potential Applications:

- Medicinal Chemistry : As a pharmacophore in drug design due to its ability to enhance bioavailability.

- Agrochemicals : Used in the formulation of pesticides and herbicides due to its biological activity against pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.